Hexabromobenceno

Descripción general

Descripción

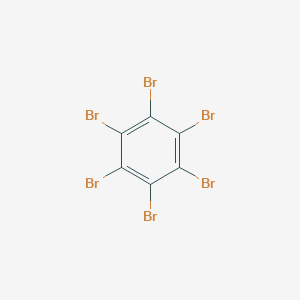

Hexabromobenzene is an aryl bromide and a six-substituted bromobenzene in which all six positions of the central benzene ring are bonded to a bromine atom. It appears as monoclinic needles or white powder and is odorless. Hexabromobenzene has a chemical formula of C6Br6 and a molar mass of 551.490 g·mol−1 . This compound has been used in high voltage capacitors as a flame retardant and as a starting material in the formation of thin graphene-like films for low-cost energy storage devices and capacitors .

Aplicaciones Científicas De Investigación

Hexabromobenzene has several scientific research applications:

Flame Retardant: It is used in high voltage capacitors as a flame retardant.

Energy Storage: It serves as a starting material in the formation of thin graphene-like films for low-cost energy storage devices and capacitors.

Metabolomics Studies: Research has been conducted on the metabolic effects of hexabromobenzene, particularly its impact on hepatocytes.

Environmental Studies: Hexabromobenzene is studied for its environmental impact and bioaccumulation properties.

Mecanismo De Acción

Target of Action

Hexabromobenzene is an aryl bromide and a six-substituted bromobenzene . Its primary target is the liver, specifically the hepatic microsomal enzymes . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

The mode of action of Hexabromobenzene involves the conversion of the parent compound to a reactive intermediate by hepatic microsomal enzymes . This process is known as electrophilic aromatic substitution . Benzene, the base molecule of Hexabromobenzene, is sufficiently nucleophilic that it undergoes substitution by bromide ions to give the substituted derivatives, hexabromobenzene .

Biochemical Pathways

A study has shown that long-term accumulation of hexabromobenzene resulted in distinct diminution of eight amino acids and five other metabolites . This suggests that Hexabromobenzene may disrupt various metabolic pathways, particularly those involving these amino acids and metabolites.

Result of Action

It has been suggested that hexabromobenzene disrupts the energy metabolism of hepatic cells . This disruption could lead to various adverse effects, including cellular necrosis .

Action Environment

The action, efficacy, and stability of Hexabromobenzene can be influenced by various environmental factors. For instance, its use as a flame retardant in high voltage capacitors suggests that it is stable under high-temperature conditions . .

Análisis Bioquímico

Biochemical Properties

This process involves electrophilic aromatic substitution, a general method of derivatizing hexabromobenzene . Benzene is sufficiently nucleophilic that it undergoes substitution by bromide ions to give the substituted derivatives, hexabromobenzene .

Cellular Effects

A metabolomics study on hexabromobenzene was conducted to investigate its effect on hepatocytes . Metabolic perturbations were observed by treating human liver tissue-derived HepG2 cell lines with hexabromobenzene for a maximum of 21 days . The study revealed that long-term accumulation of hexabromobenzene resulted in distinct diminution of eight amino acids and five other metabolites .

Molecular Mechanism

The molecular mechanism of hepatocellular response to hexabromobenzene exposure disrupts the energy metabolism of hepatic cells . This was revealed through molecular docking of the biomarker-related enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, hexabromobenzene has shown to cause metabolic perturbations in human liver tissue-derived HepG2 cell lines over a period of 21 days .

Metabolic Pathways

Metabolic pathway enrichment using 17 metabolite biomarkers determined via univariate and multivariate statistical analysis verified that long-term accumulation of hexabromobenzene resulted in distinct diminution of eight amino acids and five other metabolites .

Transport and Distribution

Hexabromobenzene is rapidly metabolized and distributed throughout the body as the debrominated metabolites . Most of the hexabromobenzene dosage is absorbed by the intestinal tract .

Métodos De Preparación

Hexabromobenzene can be synthesized by reacting benzene (C6H6) with six equivalents of bromine (Br2) in the presence of heat and ultraviolet light. Industrial production methods often involve the use of oleum as a solvent in an autoclave stirred reactor, where benzene and bromine are reacted under controlled conditions .

Análisis De Reacciones Químicas

Hexabromobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This is a general method of derivatizing hexabromobenzene, where benzene undergoes substitution by bromide ions to give the substituted derivatives.

Protodebromination: When treated with sodium methoxide in methanol and ethyl methyl ketone, hexabromobenzene undergoes protodebromination to give a mixture of tetrabromobenzenes.

Nucleophilic Substitution: With piperidine or ethanolic ammonia, hexabromobenzene undergoes debromination and some nucleophilic substitution.

Common reagents used in these reactions include bromine, sodium methoxide, methanol, ethyl methyl ketone, piperidine, and ethanolic ammonia. The major products formed from these reactions are tetrabromobenzenes and other brominated derivatives .

Comparación Con Compuestos Similares

Hexabromobenzene is similar to other polyhalogenated aromatic compounds such as hexafluorobenzene, hexachlorobenzene, and hexaiodobenzene . These compounds share similar physical-chemical properties and are used in various industrial applications. hexabromobenzene is unique in its high bromine content and efficacy as a flame retardant and starting material for graphene-like films .

Similar Compounds

- Hexafluorobenzene

- Hexachlorobenzene

- Hexaiodobenzene

Actividad Biológica

Hexabromobenzene (HBB) is a brominated flame retardant that has garnered attention due to its widespread use and potential toxicological effects. As a persistent organic pollutant, HBB has been found to bioaccumulate in various organisms, raising concerns about its impact on human health and the environment. This article explores the biological activity of HBB, focusing on its metabolic effects, cytotoxicity, and implications for human health based on recent research findings.

1. Overview of Hexabromobenzene

Hexabromobenzene is primarily used as a flame retardant in plastics, textiles, and other materials. It is formed through the pyrolysis of decabromodiphenyl oxide and can also be generated as a metabolite in biological systems. Due to its lipophilic nature, HBB tends to accumulate in fatty tissues, leading to prolonged exposure in organisms.

2. Metabolic Effects of Hexabromobenzene

Recent studies have employed metabolomics to investigate the effects of HBB on hepatic cells. A notable study conducted on HepG2 cell lines revealed significant metabolic perturbations following exposure to HBB. The study found that long-term exposure (up to 21 days) resulted in a marked decrease in several amino acids and other metabolites critical for cellular metabolism.

2.1 Key Findings from Metabolomics Studies

- Metabolite Profiling : A total of 37 metabolites were identified following HBB exposure, with significant changes observed in amino acids and sugars (Table 1).

- Cell Viability : Cell viability assays indicated that exposure to higher concentrations of HBB (0.5 µg/mL and above) resulted in reduced cell viability, with values dropping to approximately 73% at 1 µg/mL after 48 hours of exposure .

- Pathway Analysis : Enrichment analysis highlighted disrupted metabolic pathways, particularly those involved in energy metabolism and amino acid synthesis .

| Metabolite | Control Group (µM) | HBB-Exposed Group (µM) | Fold Change |

|---|---|---|---|

| Urea | 10 | 5 | -0.5 |

| Myo-inositol 1-phosphate | 15 | 8 | -0.53 |

| Glucose | 20 | 10 | -0.5 |

3. Cytotoxicity Studies

Cytotoxicity assessments have shown that HBB can induce significant toxicity in liver cells. The study reported that exposure to concentrations of HBB at or above 0.5 µg/mL led to a decrease in cell viability, indicating potential hepatotoxic effects.

The mechanism by which HBB exerts its toxic effects appears to involve the induction of oxidative stress and disruption of normal metabolic processes. Specifically, HBB has been shown to increase the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes .

4.1 Animal Studies

Animal studies have demonstrated that repeated administration of HBB can lead to alterations in liver function and increased liver mass due to metabolic stress. In one study involving rats, administration of HBB resulted in a tenfold increase in EROD activity, indicating significant induction of cytochrome P450 enzymes associated with xenobiotic metabolism .

5. Implications for Human Health

The accumulation of HBB in human tissues raises concerns regarding its potential health impacts. Chronic exposure may lead to metabolic disorders and liver damage due to the compound's ability to disrupt normal cellular functions.

Propiedades

IUPAC Name |

1,2,3,4,5,6-hexabromobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYGQBVSOZLICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br6 | |

| Record name | HEXABROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024128 | |

| Record name | Hexabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monoclinic needles or white powder. Insoluble in water. (NTP, 1992), Solid; [HSDB] Powder; [MSDSonline] | |

| Record name | HEXABROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexabromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992), SOL IN ACETIC ACID; SLIGHTLY SOL IN ALC, ETHER, > 10% in benzene, > 10% in chloroform, > 10% in petroleum ether, In water = 0.16X10-3 mg/l at 25 °C | |

| Record name | HEXABROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXABROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | Hexabromobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC NEEDLES FROM BENZENE | |

CAS No. |

87-82-1 | |

| Record name | HEXABROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexabromobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexabromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXABROMOBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5,6-hexabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexabromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexabromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXABROMOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T01859XWIR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXABROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

621 °F (NTP, 1992), 327 °C | |

| Record name | HEXABROMOBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXABROMOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2912 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Hexabromobenzene?

A1: The molecular formula of Hexabromobenzene is C6Br6, and its molecular weight is 551.5 g/mol.

Q2: Is there any spectroscopic data available for Hexabromobenzene?

A2: Yes, various spectroscopic techniques have been used to characterize HBB. For instance, proton magnetic resonance spectroscopy (1H NMR) was employed to elucidate the structures of HBB and its degradation products. [] Gas chromatography with mass spectrometry (GC/MS) is another common method for identifying and quantifying HBB in environmental and biological samples. []

Q3: How does Hexabromobenzene partition in the environment?

A3: HBB exhibits physical-chemical properties similar to other persistent organic pollutants. [] Its low water solubility and high octanol-water partition coefficient (Kow) suggest a strong tendency to partition into organic matter and lipids, explaining its bioaccumulation potential. [, ]

Q4: Has Hexabromobenzene been detected in environmental samples?

A4: Yes, HBB has been detected in various environmental matrices, including air, water, soil, and sediment. [, , , , ] Studies have reported its presence in tree bark samples collected globally, highlighting its potential for long-range atmospheric transport. [, ] Elevated levels have been observed near potential source zones, such as e-waste recycling facilities and BFR manufacturing sites. [, , ]

Q5: How persistent is Hexabromobenzene in the environment?

A5: HBB is considered a persistent organic pollutant, exhibiting resistance to degradation in various environmental compartments. [] While some studies suggest biodegradation potential under specific conditions, its overall persistence raises concerns about its long-term environmental fate and potential risks. [, ]

Q6: What is known about the toxicity of Hexabromobenzene?

A6: HBB has been shown to induce various toxicological effects in experimental animals. Studies have reported that HBB can cause porphyria in rats, characterized by the accumulation of specific porphyrins in the liver and altered porphyrin excretion patterns. [, , ] This disruption of heme biosynthesis suggests potential for liver dysfunction upon HBB exposure. [, , ] Research has also investigated the impact of HBB on enzyme activity in rats. [, , , ] Findings indicate that HBB can induce the cytochrome P450 enzyme system, particularly the CYP1A isoform responsible for metabolizing various xenobiotics. [, ] While the exact mechanisms require further investigation, these findings highlight HBB's potential to interfere with liver detoxification processes. [, ] Additionally, HBB has been found to affect other enzymes, such as uroporphyrinogen decarboxylase, which plays a crucial role in heme biosynthesis. [, , ] Further research is needed to fully elucidate the long-term health effects of HBB exposure in humans.

Q7: Has Hexabromobenzene been detected in humans?

A7: Yes, HBB has been detected in human serum samples, indicating exposure from various sources. [, ] Studies in China have reported detectable levels of HBB in the serum of the general population, with occupational exposure potentially contributing to higher body burdens. [, ] More research is needed to determine the long-term health implications of these exposures.

Q8: What analytical methods are used to detect and quantify Hexabromobenzene?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly employed technique for identifying and quantifying HBB in environmental and biological samples. [, , , , , , , , , , ] This method offers high sensitivity and selectivity, enabling accurate measurements even at trace levels. [, ] High-performance liquid chromatography (HPLC) is also used, particularly in combination with GC-MS, to separate and quantify HBB and its degradation products. []

Q9: What are the current regulations regarding the use of Hexabromobenzene?

A9: Due to concerns about its persistence and potential toxicity, the use of HBB has been restricted in many countries. For instance, it is listed as a persistent organic pollutant (POP) under the Stockholm Convention, an international treaty aimed at reducing or eliminating the production and use of POPs. [, ]

Q10: Are there any alternatives to Hexabromobenzene?

A10: Yes, several alternatives to HBB have been developed and are increasingly being used as flame retardants. These alternatives include other brominated flame retardants with potentially lower persistence and toxicity, as well as non-halogenated flame retardants. [, ] The selection of alternatives depends on various factors, including the specific application, regulatory requirements, and environmental and health considerations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.